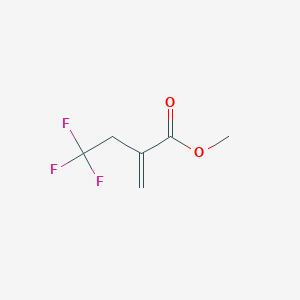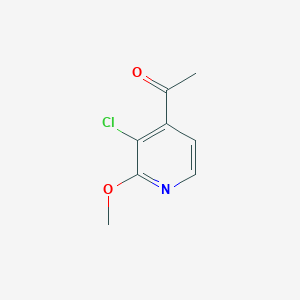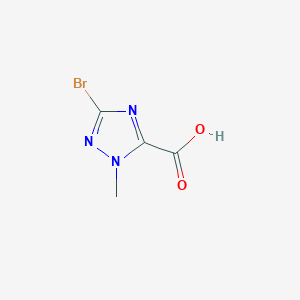
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of a bromine atom at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position
准备方法
The synthesis of 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid typically involves the following steps:
-
Synthetic Routes
Starting Materials: The synthesis often begins with commercially available 3-amino-1,2,4-triazole.
Bromination: The amino group is replaced with a bromine atom using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methylation: The triazole ring is then methylated at the 1-position using methylating agents like methyl iodide in the presence of a base.
Carboxylation: Finally, the carboxylic acid group is introduced at the 5-position through carboxylation reactions using carbon dioxide or carboxylating reagents.
-
Industrial Production Methods
- Industrial production methods may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
化学反应分析
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine with an azide group.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
Major Products: : The major products formed from these reactions include oxidized derivatives, reduced derivatives, substituted triazoles, and esters.
科学研究应用
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, it is utilized as a catalyst in various chemical reactions, including esterification and acylation processes.
作用机制
The mechanism of action of 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors in biological systems, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects.
Pathways Involved: The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication processes.
相似化合物的比较
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
3-Bromo-1H-1,2,4-triazole: Lacks the methyl and carboxylic acid groups, making it less versatile in chemical reactions.
1-Methyl-1H-1,2,4-triazole-5-carboxylic acid: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
3,5-Dibromo-1H-1,2,4-triazole: Contains an additional bromine atom, which may lead to different reactivity and applications.
-
Uniqueness: : The presence of both the bromine atom and the carboxylic acid group in this compound provides a unique combination of reactivity and functionality, making it a valuable compound for various applications.
属性
分子式 |
C4H4BrN3O2 |
|---|---|
分子量 |
206.00 g/mol |
IUPAC 名称 |
5-bromo-2-methyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C4H4BrN3O2/c1-8-2(3(9)10)6-4(5)7-8/h1H3,(H,9,10) |
InChI 键 |
GTGDJBNAAKXYGI-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NC(=N1)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide](/img/structure/B13498084.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylphosphoryl)phenyl]propanoic acid](/img/structure/B13498093.png)

![1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride](/img/structure/B13498110.png)
![2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13498118.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole](/img/structure/B13498138.png)
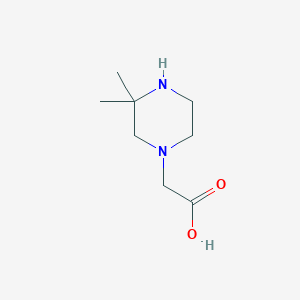
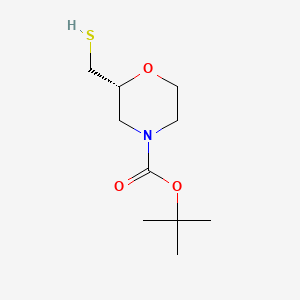
![(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498149.png)
![3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498156.png)
